(5-(Azetidin-3-YL)-1,3,4-thiadiazol-2-YL)methanol dihydrochloride
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Description
(5-(Azetidin-3-YL)-1,3,4-thiadiazol-2-YL)methanol dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Heterocyclic Amino Acid Derivatives
This compound can be utilized in the synthesis of new heterocyclic amino acid derivatives. These derivatives are obtained through reactions such as the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The resulting amino acids can serve as building blocks for the development of various biologically active molecules.
Development of GABA A Receptor Modulators
The azetidine moiety of the compound can be used as a structural analogue for 4-aminobutanoic acid (GABA) . This allows for the creation of compounds that act as positive allosteric modulators of GABA A receptors , which are potential therapeutic agents for neurological disorders.
Anticancer Research
Azetidine derivatives have been identified as having potential anticancer properties. The compound could be modified to create new derivatives that may exhibit anticancer activities , contributing to the development of novel cancer treatments.
Antimicrobial Applications
Various substituted azetidine derivatives, including those derived from the compound, have shown antimicrobial activity . These derivatives could be further explored as potential antimicrobial agents .
Antioxidant Potential
The compound’s derivatives could also be investigated for their antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress, and these derivatives could lead to new antioxidant therapies .
Chemical Synthesis and Material Science
The compound’s structure makes it suitable for use in chemical synthesis and material science research. Its reactivity could be harnessed to create novel materials with unique properties .
properties
IUPAC Name |
[5-(azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS.2ClH/c10-3-5-8-9-6(11-5)4-1-7-2-4;;/h4,7,10H,1-3H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAILLXNRDBHSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NN=C(S2)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride |
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